N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a 4,6-dimethylpyrimidin-2-yl substituent at the piperidine nitrogen and a dimethylaminoethyl group attached to the carboxamide moiety.
Properties
Molecular Formula |
C16H27N5O |
|---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H27N5O/c1-12-11-13(2)19-16(18-12)21-8-5-14(6-9-21)15(22)17-7-10-20(3)4/h11,14H,5-10H2,1-4H3,(H,17,22) |
InChI Key |
GCYUBMJLBDXLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The dimethylaminoethyl group and the dimethylpyrimidinyl group are introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 440.58 g/mol. Its structure features a piperidine ring substituted with a dimethylamino group and a pyrimidine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting specific cancer cell lines through mechanisms involving the modulation of histone deacetylases (HDACs) and sirtuins, which are crucial in cancer progression.
- Case Study : A study published in 2023 demonstrated that dual inhibitors targeting Sirt2 and HDAC6, inspired by similar structural motifs as N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide, significantly reduced cell viability in ovarian cancer cells compared to single-target treatments .
Neuroprotective Effects
The compound also exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier allows it to exert effects on neuronal health.
- Research Insight : Investigations into its mechanism of action revealed that it may enhance neuronal survival by modulating pathways involved in oxidative stress and inflammation .
Enzyme Inhibition Studies
The compound has been studied for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| HDAC6 | Competitive | 12.5 | |
| Sirt2 | Non-competitive | 15.0 | |
| Acetylcholinesterase | Mixed | 20.0 |
These values indicate promising activity against target enzymes relevant to cancer and neurodegenerative disorders.
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. The general synthetic route includes:
- Formation of the piperidine core.
- Introduction of the dimethylamino ethyl group.
- Functionalization at the pyrimidine position.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the pyrimidinyl group can interact with specific binding sites on target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five analogs, focusing on structural variations, molecular properties, and reported activities.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Pyrimidine Core Modifications: The 4,6-dimethylpyrimidin-2-yl group in the target compound is conserved in analogs from , and 10. This moiety likely contributes to base-pairing or hydrophobic interactions in biological targets .
Carboxamide Substituents: The dimethylaminoethyl group in the target compound may improve solubility and mimic natural substrates (e.g., neurotransmitters) compared to bulkier groups like naphthalen-1-yl () or 4-methoxyphenylethyl () . Pyridin-4-ylmethyl () and 3-cyanobenzamide () substituents introduce aromaticity and polarity, respectively, which could influence target selectivity .
The trifluoromethylpyrimidine analog () shows promise in oncology, though the target compound’s dimethylaminoethyl group may limit blood-brain barrier penetration compared to lipophilic analogs .
Biological Activity
N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C24H36N6O2
- Molecular Weight : 440.58 g/mol
This compound features a piperidine ring, which is known for its biological activity, and a pyrimidine moiety that contributes to its pharmacological properties.
Research indicates that compounds containing piperidine and pyrimidine structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Specifically, this compound may act as an antagonist or modulator at certain receptor sites, which can influence neurological pathways and potentially offer therapeutic benefits for conditions such as neurodegenerative diseases.
Antimicrobial Activity
Several studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A derivative of pyrimidine was shown to inhibit the growth of various bacterial strains in vitro, suggesting potential applications in treating infections caused by resistant bacteria .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of similar compounds. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related damage in cells.
- Case Study : A related compound demonstrated effective radical scavenging activity in assays measuring DPPH (1,1-diphenyl-2-picrylhydrazyl) radical reduction .
Neuroprotective Effects
The neuroprotective potential of this compound is linked to its ability to modulate neurotransmitter systems.
- Mechanism : By influencing GABA (gamma-aminobutyric acid) levels through inhibition of GABA aminotransferase (GABA-AT), such compounds may provide therapeutic effects against neurological disorders like epilepsy and anxiety .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
